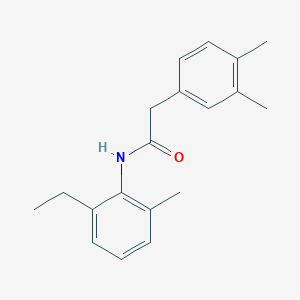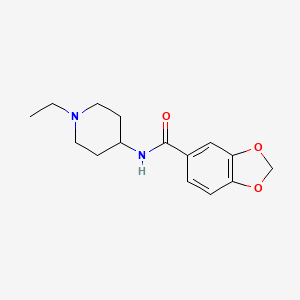![molecular formula C19H23BrO3 B5232958 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene, also known as BDP, is a chemical compound that belongs to the family of aryl bromides. BDP is a versatile compound that has a wide range of applications in the field of scientific research.
Applications De Recherche Scientifique
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of this compound has made it a valuable tool in the study of Alzheimer's disease, as it can help researchers understand the role of acetylcholine in the disease.
This compound has also been used as a fluorescent probe to study the interaction between proteins and lipids in cell membranes. The compound has a long alkyl chain that allows it to embed itself in the lipid bilayer of cell membranes, and its fluorescent properties make it easy to track its movement within the membrane.
Mécanisme D'action
The mechanism of action of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene as an acetylcholinesterase inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation of acetylcholine enhances the transmission of nerve impulses, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration of the compound and the context in which it is used. At low concentrations, this compound can enhance the transmission of nerve impulses, leading to improved cognitive function. However, at high concentrations, this compound can cause overstimulation of the nervous system, leading to seizures and convulsions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in lab experiments is its potency as an acetylcholinesterase inhibitor. This property allows researchers to study the role of acetylcholine in various physiological and pathological processes. However, the potent nature of the compound also presents a limitation, as it can be difficult to control the concentration of this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's ability to inhibit acetylcholinesterase could help researchers understand the role of acetylcholine in these diseases and develop new treatments.
Another potential application is in the study of membrane protein-lipid interactions. This compound's fluorescent properties make it a valuable tool for studying the movement of proteins within cell membranes, which could have implications for drug development.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its ability to inhibit acetylcholinesterase and its fluorescent properties make it a valuable tool for studying a variety of physiological and pathological processes. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising.
Méthodes De Synthèse
The synthesis of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene involves the reaction of 2-methoxyphenol with 4-bromobutanol in the presence of a base to form the intermediate 4-(2-methoxyphenoxy)butan-1-ol. This intermediate is then reacted with 2,5-dimethylbenzene in the presence of a catalyst to yield this compound.
Propriétés
IUPAC Name |
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-14-13-19(15(2)12-16(14)20)23-11-7-6-10-22-18-9-5-4-8-17(18)21-3/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCQPGHLATZNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)


![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)
